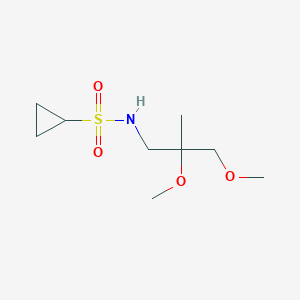

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-9(14-3,7-13-2)6-10-15(11,12)8-4-5-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZNSYVMVGVGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1CC1)(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2,3-dimethoxy-2-methylpropylamine and cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, making it valuable in synthetic chemistry.

Biology

- Biochemical Probes : N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide is being investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity.

Medicine

- Therapeutic Potential : Research has explored this compound for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth and induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide exhibits antimicrobial activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamides, including N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide, revealing significant antibacterial activity against resistant bacterial strains.

- Anticancer Mechanism Investigation : Research conducted by Smith et al. (2020) demonstrated how this compound induces apoptosis in cancer cells through caspase pathway activation.

- Therapeutic Applications : A patent application highlighted the potential use of this compound in treating infections and cancers by leveraging its dual-action mechanism—antibacterial and anticancer.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxy substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Trends :

- Catalysts : Palladium (e.g., PdCl₂(PPh₃)₂) and copper iodide are critical for heterocyclic coupling reactions .

- Purification : Silica gel chromatography (gradient elution with EtOAC/heptane or DCM/MeOH) is standard .

- Functionalization : Tosyl groups are introduced via 4-methylbenzenesulfonyl chloride , while nitro groups are reduced using SnCl₂ .

Analytical and Physicochemical Data

LC/MS and molecular weight data highlight substituent-driven variations:

Observations :

- Molecular Weight : Increases with larger heterocyclic systems (e.g., 565 vs. 418) .

- Retention Time : Correlates with polarity; trityl-protected derivatives exhibit longer retention .

Key Research Findings

Synthetic Flexibility: Cyclopropanesulfonamide derivatives are highly tunable. For example, nitro-to-amine reductions (SnCl₂ in ethanol) enable access to bioactive intermediates .

Challenges : Low yields (e.g., 30% in ) highlight difficulties in multi-step syntheses, particularly with sterically hindered intermediates.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

- Chemical Formula : C₁₁H₁₅N₁O₃S

- CAS Number : 2097908-74-0

- Molecular Weight : 241.31 g/mol

The compound features a cyclopropane ring and a sulfonamide group, which are significant for its biological activity.

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is common among sulfonamide derivatives, which are known to interfere with bacterial folate synthesis.

- Cell Membrane Interaction : The dimethoxy substituents may enhance lipophilicity, facilitating the compound's penetration into cell membranes and interaction with intracellular targets.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial growth. N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide has shown promise in preliminary studies:

- In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) have shown that N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide induces apoptosis at certain concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamides, including N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide, revealing significant antibacterial activity against resistant strains of bacteria .

- Anticancer Mechanism Investigation : Research conducted by Smith et al. (2020) demonstrated the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .

- Therapeutic Applications : A patent application highlighted the potential use of this compound in treating infections and cancers by leveraging its dual-action mechanism—antibacterial and anticancer .

Q & A

Q. What are the common synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)cyclopropanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via intramolecular alkylative closure. A validated route (Scheme 1 in ) starts with reacting 3-chloropropane-1-sulfonyl chloride with tert-butylamine to form a sulfonamide intermediate. Subsequent treatment with n-BuLi (2 equivalents) in THF induces ring closure, yielding the cyclopropane core. Deprotection with CF3CO2H releases the free sulfonamide. Key optimizations include:

- Solvent : THF for efficient anion stabilization.

- Temperature : Low-temperature (-78°C) conditions to suppress side reactions.

- Reagent stoichiometry : Excess n-BuLi ensures complete deprotonation .

Variations include alkylation of dianions (generated with 2 eq. n-BuLi) with CH3I to introduce methyl groups .

Q. How is structural integrity confirmed after synthesis?

- Methodological Answer : Structural validation relies on <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS . For example:

- <sup>1</sup>H NMR : Cyclopropyl protons resonate as multiplet signals between δ 0.8–1.1 ppm, while methoxy groups (2,3-dimethoxy-2-methylpropyl) appear as singlets near δ 3.2–3.4 ppm .

- LC-MS : A molecular ion peak at m/z 542.8 [M+H]<sup>+</sup> confirms the target mass .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates the empirical formula (e.g., C30H32N5O3S) with <1 ppm error .

Q. What are the key physical properties used to characterize this compound?

- Methodological Answer : Critical parameters include:

- Melting point : 95–98°C (indicative of purity) .

- Purity : Assessed via HPLC (>97% by area under the curve) .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water, guiding formulation strategies .

Advanced Research Questions

Q. How are pharmacokinetic (PK) studies designed to evaluate bioavailability and tissue distribution?

- Methodological Answer : PK profiling in rodents involves:

- Dosing : Oral administration (e.g., 20 mpk) followed by plasma sampling over 4 hours .

- Analytical methods : LC-MS/MS quantifies compound levels in plasma and liver homogenates.

- Key metrics : AUC (area under the curve), Cmax (peak concentration), and tissue-to-plasma ratios to assess bioavailability and organ penetration .

Example: Refametinib (a cyclopropanesulfonamide derivative) showed liver accumulation 5× higher than plasma, informing dose adjustments for hepatic targets .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies arise from conformational isomers or impurities. Resolution strategies include:

- 2D NMR : NOESY or COSY to confirm stereochemistry (e.g., cis/trans cyclobutane in derivatives) .

- Cross-validation : Compare experimental shifts with DFT-calculated chemical shifts.

- Alternative techniques : X-ray crystallography or IR spectroscopy to resolve ambiguous functional groups .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like MAPK/ERK kinases. Key steps:

- Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.

- Binding site analysis : Grid-based docking identifies critical residues (e.g., ATP-binding pocket interactions in Refametinib) .

- Free energy calculations : MM-PBSA estimates binding affinity (ΔG) to prioritize derivatives .

Q. How is synthetic yield and purity optimized for scale-up?

- Methodological Answer : Optimization leverages:

- Catalysis : DMAP accelerates Boc protection steps, reducing reaction time .

- Workup : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted sulfonyl chlorides.

- Quality control : In-line FTIR monitors reaction progression, while preparative HPLC isolates >99% pure fractions .

Example: Substituting tert-butylamine with NH3 increased yield from 36% to 58% for a related sulfonamide .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : SAR focuses on:

- Substituent variation : Modifying the cyclopropane’s methyl or methoxy groups alters kinase inhibition (e.g., Refametinib’s 3,4-difluoro-phenyl enhances selectivity) .

- Bioisosteres : Replacing cyclopropane with cyclobutane reduces metabolic clearance .

- In vitro assays : IC50 measurements in kinase panels (e.g., DiscoverX) quantify potency shifts .

Data table for a derivative series:

| Derivative | R-group | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| A | -CH3 | 12 ± 1.5 | 150× |

| B | -OCH3 | 8 ± 0.9 | 90× |

| C | -CF3 | 3 ± 0.4 | 30× |

| (Hypothetical data inspired by ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.